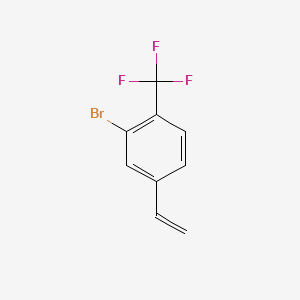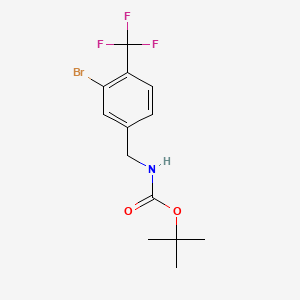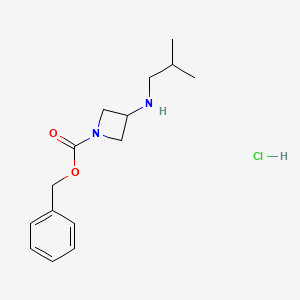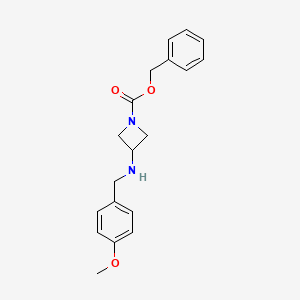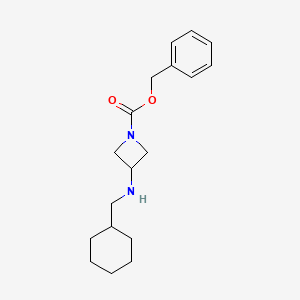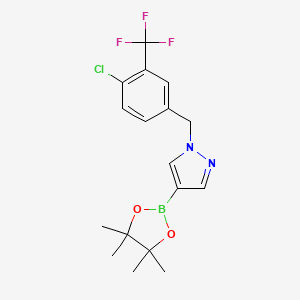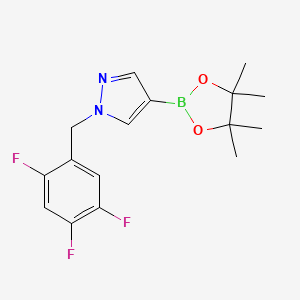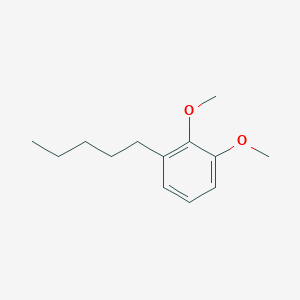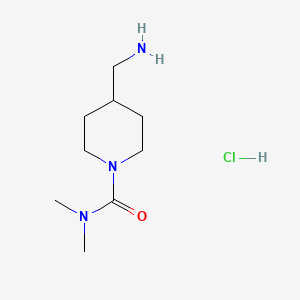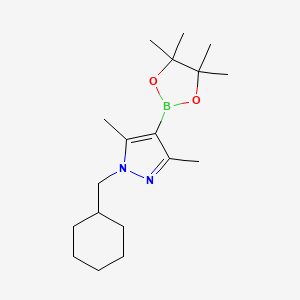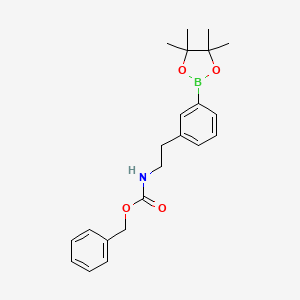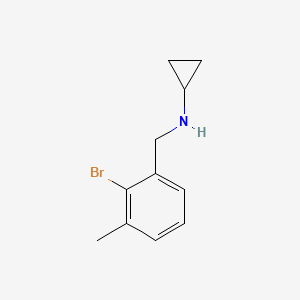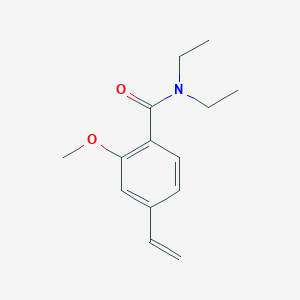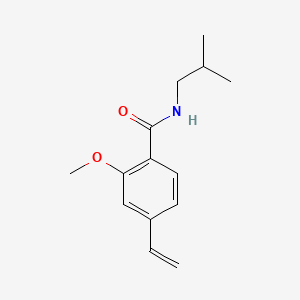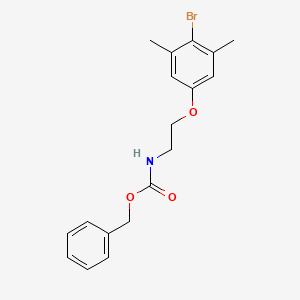
Benzyl (2-(4-bromo-3,5-dimethylphenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(4-bromo-3,5-dimethylphenoxy)ethyl)carbamate is an organic compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 4-bromo-3,5-dimethylphenoxyethyl group. The presence of bromine and methyl groups on the phenoxy ring contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(4-bromo-3,5-dimethylphenoxy)ethyl)carbamate typically involves the reaction of 4-bromo-3,5-dimethylphenol with 2-chloroethyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the isocyanate, forming the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride, targeting the carbamate group to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenoxyethyl carbamates.
Scientific Research Applications
Benzyl (2-(4-bromo-3,5-dimethylphenoxy)ethyl)carbamate has found applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-bromo-3,5-dimethylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The presence of the bromine atom and carbamate group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
- Benzyl (2-(4-chloro-3,5-dimethylphenoxy)ethyl)carbamate
- Benzyl (2-(4-fluoro-3,5-dimethylphenoxy)ethyl)carbamate
- Benzyl (2-(4-methyl-3,5-dimethylphenoxy)ethyl)carbamate
Comparison: Compared to its analogs, Benzyl (2-(4-bromo-3,5-dimethylphenoxy)ethyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can lead to different interaction profiles and reaction pathways.
Properties
IUPAC Name |
benzyl N-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-13-10-16(11-14(2)17(13)19)22-9-8-20-18(21)23-12-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKMVEQYRFHFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
